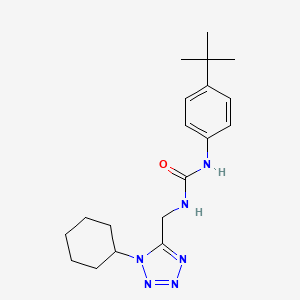![molecular formula C19H17F3N4O3 B2617328 N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 895644-21-0](/img/structure/B2617328.png)
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide” is a compound with the molecular formula C19H17F3N4O4 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes .
Molecular Structure Analysis
The molecular weight of this compound is 422.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C19H17F3N4O4/c1-29-14-7-6-11 (8-15 (14)30-2)10-26-16 (18 (28)24-25-26)17 (27)23-13-5-3-4-12 (9-13)19 (20,21)22/h3-9,28H,10H2,1-2H3, (H,23,27) . The compound’s canonical SMILES (Simplified Molecular Input Line Entry System) representation is COC1=C (C=C (C=C1)CN2C (=C (N=N2)O)C (=O)NC3=CC=CC (=C3)C (F) (F)F)OC .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 98.5 Ų and a complexity of 583 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Techniques
Research in the field of chemical synthesis demonstrates the versatility of carboxamides and triazoles in facilitating complex reactions. For example, oxazoles have been utilized as activated carboxylic acids in the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981). Similarly, triazole derivatives have shown significant utility in the development of novel pharmacological compounds, indicating a broad spectrum of potential applications (Shelton, 1981).
Metal-Organic Frameworks and Gas Sorption
In the creation of metal-organic frameworks (MOFs), triazolate-carboxylate linkers have been employed to construct isomeric Zn(II)-based frameworks with distinct gas sorption behaviors. This highlights the role of such compounds in materials science, particularly in selective sorption and storage applications (Chen, Tian, Fang, & Liu, 2016).
Antitubercular and Antibacterial Activities
The synthesis of carboxamide derivatives has led to the discovery of compounds with promising antitubercular and antibacterial activities. For instance, a series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and found to be more potent than reference drugs against tuberculosis and bacterial infections. This research underscores the potential of such compounds in the development of new therapeutic agents (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-11-17(18(27)23-13-7-8-15(28-2)16(10-13)29-3)24-25-26(11)14-6-4-5-12(9-14)19(20,21)22/h4-10H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLEFPVFLJEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
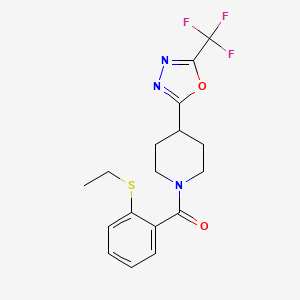


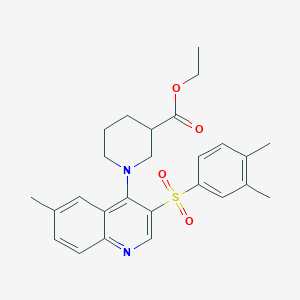
![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
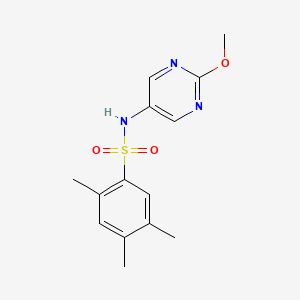
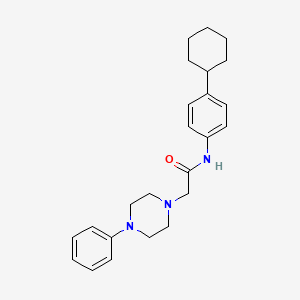
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)

